molecular formula C12H17BrO2 B4600570 1-(5-Bromopentoxy)-4-methoxybenzene

1-(5-Bromopentoxy)-4-methoxybenzene

Cat. No.: B4600570
M. Wt: 273.17 g/mol
InChI Key: VXKIFLBOJUNDGY-UHFFFAOYSA-N
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Description

1-(5-Bromopentoxy)-4-methoxybenzene is an organic compound characterized by a benzene ring substituted with a methoxy group at the para position and a 5-bromopentoxy group at the meta position

Scientific Research Applications

1-(5-Bromopentoxy)-4-methoxybenzene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopentoxy)-4-methoxybenzene typically involves the etherification of 4-methoxyphenol with 1,5-dibromopentane. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like acetone. The reaction conditions include heating the mixture to facilitate the formation of the desired ether compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopentoxy)-4-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 5-bromopentoxy group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as 1-(5-azidopentoxy)-4-methoxybenzene.

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 1-(5-pentoxy)-4-methoxybenzene or 4-hydroxybenzene derivatives.

Mechanism of Action

The mechanism of action of 1-(5-Bromopentoxy)-4-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and methoxy group can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromopentoxy)-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(5-Bromopentoxy)-4-nitrobenzene: Contains a nitro group instead of a methoxy group.

    1-(5-Bromopentoxy)-4-chlorobenzene: Substituted with a chlorine atom instead of a methoxy group.

Uniqueness

1-(5-Bromopentoxy)-4-methoxybenzene is unique due to the presence of both a methoxy group and a 5-bromopentoxy group, which confer distinct chemical and physical properties. These functional groups influence its reactivity, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-(5-bromopentoxy)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2/c1-14-11-5-7-12(8-6-11)15-10-4-2-3-9-13/h5-8H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKIFLBOJUNDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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